molecular formula C18H28N2O3S B7069250 N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B7069250
M. Wt: 352.5 g/mol
InChI Key: OPADDGGSSAFZGZ-UHFFFAOYSA-N
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Description

N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound featuring a bicyclic structure

Properties

IUPAC Name

N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-14(2)13-23-18-7-4-15(5-8-18)9-10-19-24(21,22)20-12-16-3-6-17(20)11-16/h4-5,7-8,14,16-17,19H,3,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPADDGGSSAFZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CCNS(=O)(=O)N2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold . This reaction is performed under mild conditions, making it operationally simple and efficient.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogenating agents, nucleophiles like sodium azide (NaN₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by acting as a selective antagonist for chemokine receptors, particularly CXCR2 . By binding to these receptors, it inhibits the signaling pathways that are involved in processes such as inflammation and cancer metastasis. This blockade can prevent the recruitment of immune cells to sites of inflammation or tumor growth, thereby reducing disease progression.

Comparison with Similar Compounds

Similar Compounds

    AZD5069: Another CXCR2 antagonist currently in clinical trials for cancer treatment.

    Danirixin: A CXCR2 antagonist investigated for its potential in treating respiratory diseases.

    Reparixin: A CXCR1/2 antagonist used in clinical trials for various inflammatory conditions.

Uniqueness

N-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific bicyclic structure, which provides high selectivity and stability . This structural feature allows it to effectively inhibit CXCR2 with minimal off-target effects, making it a promising candidate for therapeutic development.

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